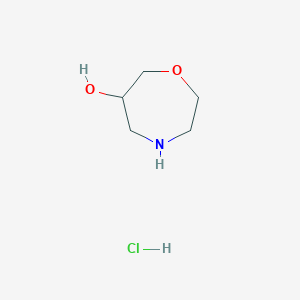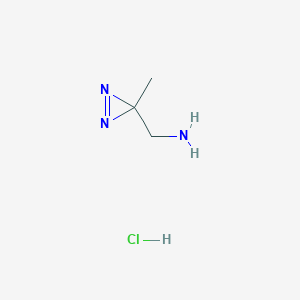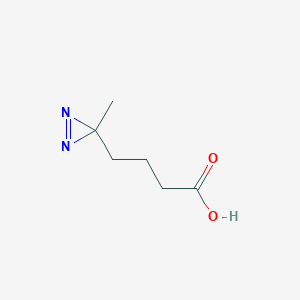
1-Cyclopentyl-4-iodo-1H-pyrazole
Vue d'ensemble
Description
1-Cyclopentyl-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C8H11IN2 and a molecular weight of 262.09 g/mol It is characterized by a pyrazole ring substituted with a cyclopentyl group at the 1-position and an iodine atom at the 4-position
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as aryl iodides , which are often used in the synthesis of biologically active compounds.
Mode of Action
As an aryl iodide, it may participate in various chemical reactions, such as coupling reactions, to form biologically active compounds .
Méthodes De Préparation
The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, pyrazole derivatives can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Cyclopentyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the iodine atom with groups such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states. Reduction reactions can also be employed to modify the pyrazole ring or the cyclopentyl group.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopentyl-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrazole derivatives with biological targets.
Medicine: Pyrazole derivatives, including this compound, have potential therapeutic applications due to their biological activity.
Industry: The compound can be utilized in the development of new materials and chemicals with specific properties, such as catalysts or ligands in industrial processes.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-Cyclopentyl-3-iodo-1H-pyrazole: Similar in structure but with the iodine atom at the 3-position instead of the 4-position.
1-Cyclopentyl-4-bromo-1H-pyrazole: Contains a bromine atom instead of an iodine atom at the 4-position.
1-Cyclopentyl-4-chloro-1H-pyrazole: Contains a chlorine atom instead of an iodine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the iodine atom at the 4-position may confer distinct properties compared to other halogen-substituted pyrazoles.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activity opens up avenues for therapeutic applications. Continued research on this compound and its derivatives will likely yield new insights and applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
1-cyclopentyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVDDTMQCDASQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














